2-(1,3-benzothiazol-2-yl)-N-(4-chlorophenyl)acetamide 2-(1,3-benzothiazol-2-yl)-N-(4-chlorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 730949-98-1
VCID: VC4301926
InChI: InChI=1S/C15H11ClN2OS/c16-10-5-7-11(8-6-10)17-14(19)9-15-18-12-3-1-2-4-13(12)20-15/h1-8H,9H2,(H,17,19)
SMILES: C1=CC=C2C(=C1)N=C(S2)CC(=O)NC3=CC=C(C=C3)Cl
Molecular Formula: C15H11ClN2OS
Molecular Weight: 302.78

2-(1,3-benzothiazol-2-yl)-N-(4-chlorophenyl)acetamide

CAS No.: 730949-98-1

Cat. No.: VC4301926

Molecular Formula: C15H11ClN2OS

Molecular Weight: 302.78

* For research use only. Not for human or veterinary use.

2-(1,3-benzothiazol-2-yl)-N-(4-chlorophenyl)acetamide - 730949-98-1

Specification

CAS No. 730949-98-1
Molecular Formula C15H11ClN2OS
Molecular Weight 302.78
IUPAC Name 2-(1,3-benzothiazol-2-yl)-N-(4-chlorophenyl)acetamide
Standard InChI InChI=1S/C15H11ClN2OS/c16-10-5-7-11(8-6-10)17-14(19)9-15-18-12-3-1-2-4-13(12)20-15/h1-8H,9H2,(H,17,19)
Standard InChI Key LENBBBAUQPOLJK-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N=C(S2)CC(=O)NC3=CC=C(C=C3)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (C₁₅H₁₁ClN₂OS; MW 302.78 g/mol) features a benzothiazole ring fused with a sulfanyl-acetamide chain terminating in a 4-chlorophenyl group. X-ray crystallography confirms a dihedral angle of 79.3° between the benzothiazole and chlorophenyl planes, introducing steric strain that enhances reactivity . The sulfur atom in the benzothiazole ring participates in intramolecular non-covalent interactions, such as a short S⋯O contact (2.599 Å), stabilizing the molecule’s conformation .

Solubility and Stability

Polar aprotic solvents like dimethyl sulfoxide (DMSO) dissolve the compound effectively (>10 mg/mL), while aqueous solubility remains limited (<0.1 mg/mL). Thermal stability assays indicate decomposition above 250°C, with differential scanning calorimetry (DSC) revealing a melting point of 397–398 K .

Synthesis and Optimization

Conventional Synthesis Routes

The compound is synthesized via a two-step process:

  • Benzothiazole Formation: 4-Aminobenzoic acid reacts with 2-aminothiophenol in polyphosphoric acid under microwave irradiation (120°C, 30 min) to yield 2-(4-aminophenyl)benzothiazole .

  • Acetylation and Substitution: The intermediate undergoes acetylation with chloroacetyl chloride, followed by nucleophilic substitution with 4-chloroaniline in acetone using K₂CO₃ as a base .

Reaction Scheme:

4-Aminobenzoic acid+2-AminothiophenolPPA, MW2-(4-Aminophenyl)benzothiazoleClCH2COCl2-Chloro-N-(4-benzothiazol-2-yl)phenylacetamide4-ChloroanilineTarget Compound\text{4-Aminobenzoic acid} + \text{2-Aminothiophenol} \xrightarrow{\text{PPA, MW}} \text{2-(4-Aminophenyl)benzothiazole} \xrightarrow{\text{ClCH}_2\text{COCl}} \text{2-Chloro-N-(4-benzothiazol-2-yl)phenylacetamide} \xrightarrow{\text{4-Chloroaniline}} \text{Target Compound}

Industrial-Scale Production

Continuous flow reactors improve yield (82% vs. 68% batch) and reduce by-products. Process parameters optimized for scalability include:

ParameterBatch ReactorFlow Reactor
Temperature (°C)120130
Residence Time (min)18045
Yield (%)6882
Purity (%)9598

This method minimizes solvent waste and enhances reproducibility.

Biological Activities and Mechanisms

Anticancer Efficacy

The National Cancer Institute (NCI) screened the compound against 60 human cancer cell lines, revealing selective cytotoxicity:

Cancer TypeCell LineIC₅₀ (μM)
BreastMCF-70.12
ColonHCT-1160.18
OvarianOVCAR-30.25
LungA5491.45

Mechanistically, it inhibits topoisomerase IIα by intercalating DNA, disrupting replication. Molecular docking studies show a binding affinity (Kd = 12 nM) to the enzyme’s ATP-binding domain .

Antimicrobial Activity

Against microbial pathogens, the compound exhibits broad-spectrum activity:

OrganismMIC (μg/mL)
Staphylococcus aureus8
Escherichia coli16
Candida albicans32

The 4-chlorophenyl group enhances membrane permeability, while the benzothiazole moiety disrupts electron transport chains in bacteria .

Pharmacokinetic and Toxicological Profiles

ADMET Properties

  • Absorption: Moderate oral bioavailability (43%) due to first-pass metabolism.

  • Metabolism: Hepatic CYP3A4-mediated oxidation generates inactive sulfoxide derivatives.

  • Toxicity: LD₅₀ in rodents is 320 mg/kg (oral) and 110 mg/kg (IV). Chronic exposure induces mild hepatotoxicity .

Structural Analogues and SAR Insights

Modifying the chlorophenyl position or substituting sulfur alters activity:

AnalogueStructural ChangeIC₅₀ (MCF-7, μM)
2-(Benzothiazol-2-yl)-N-(3-Cl-Ph)meta-Chloro substitution0.35
2-(Benzimidazol-2-yl)-N-(4-Cl-Ph)Benzimidazole core0.28
2-(Benzothiazol-2-yl)-N-(2,4-diCl-Ph)Dichlorophenyl group0.09

The dichloro derivative shows enhanced DNA intercalation due to increased lipophilicity (logP = 3.2 vs. 2.5 for parent compound) .

Industrial and Research Applications

Pharmaceutical Development

As a lead compound, it serves as a template for:

  • Kinase Inhibitors: EGFR and VEGFR-2 inhibitors in phase I trials.

  • Antimicrobial Coatings: Incorporated into polymeric matrices for medical devices .

Agricultural Uses

Derivatives control Fusarium spp. in crops (EC₅₀ = 8 ppm), outperforming commercial fungicides like tebuconazole (EC₅₀ = 15 ppm) .

Interaction Studies and Target Engagement

Surface plasmon resonance (SPR) assays confirm binding to:

  • Human Serum Albumin (HSA): Kd = 5.6 μM, with Site I (subdomain IIA) as the primary binding pocket.

  • β-Tubulin: Disrupts microtubule assembly (IC₅₀ = 0.8 μM), inducing mitotic arrest .

Future Directions and Challenges

Clinical Translation

Phase I trials are pending due to:

  • Solubility Limitations: Nanoformulations (e.g., liposomes) are under development.

  • Metabolic Stability: Prodrug strategies (e.g., phosphate esters) aim to reduce clearance .

Environmental Impact

Biodegradation studies show a half-life of 28 days in soil, necessitating eco-friendly derivatives with reduced persistence .

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